6-Bromopyrido[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H5BrN4 |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H,(H2,9,10,11,12) |
InChI Key |
RQXUDXAAXGXEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NC(=C21)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromopyrido[2,3-d]pyrimidin-4-amine CAS 1121633-45-1 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 6-Bromopyrido[2,3-d]pyrimidin-4-amine (CAS 1121633-45-1).
CAS 1121633-45-1 | A Privileged Kinase Scaffold[1]
Executive Summary
This compound is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Structurally analogous to adenine, the pyrido[2,3-d]pyrimidine core functions as an ATP-competitive scaffold, capable of forming critical hydrogen bonds within the hinge region of kinase domains. The C6-bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid expansion of Structure-Activity Relationship (SAR) libraries targeting enzymes such as CDK4/6 , EGFR , and PI3K .
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1121633-45-1 |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | >250 °C (Decomposes) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |
| pKa (Predicted) | ~3.5 (N1), ~10.5 (NH2) |
| SMILES | Nc1ncnc2cc(Br)cnc12 |
Synthetic Methodology
The synthesis of this compound typically employs a Niementowski-type cyclocondensation . This route is preferred for its atom economy and the availability of the starting material, 2-amino-5-bromonicotinonitrile.
Core Synthesis Logic
The reaction involves the condensation of 2-amino-5-bromonicotinonitrile with a formylating equivalent (such as formamidine acetate or formamide). The amino group attacks the electrophilic formyl species, followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon, closing the pyrimidine ring.
Reaction Workflow (DOT Visualization)
Figure 1: Synthetic pathway converting 2-amino-5-bromonicotinonitrile to the target scaffold via cyclocondensation.
Detailed Experimental Protocol
Based on standard methodologies for pyrido[2,3-d]pyrimidines (Gelbert et al., 2014).
-
Reagents:
-
2-Amino-5-bromonicotinonitrile (1.0 equiv)
-
Formamidine acetate (1.5 – 2.0 equiv)
-
Solvent: Ethanol (EtOH) or 2-Methoxyethanol.
-
-
Procedure:
-
Charge a round-bottom flask with 2-amino-5-bromonicotinonitrile and formamidine acetate in EtOH.
-
Heat the mixture to reflux (80–100 °C) under an inert atmosphere (N₂) for 4–12 hours. Monitor by LC-MS for the disappearance of the nitrile starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the cool solution.
-
Purification: Filter the solid. Wash the filter cake with cold ethanol and diethyl ether to remove unreacted formamidine. Dry under vacuum at 50 °C.
-
Note: If the product does not precipitate, concentrate the solvent and triturate with water/methanol.
-
Medicinal Chemistry Applications
The this compound scaffold is a bioisostere of adenine, making it an ideal template for designing ATP-competitive inhibitors.
Scaffold Utility & SAR Logic
-
Hinge Binding (N1, N3, 4-NH2): The pyrimidine moiety mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Solvent Front / Hydrophobic Pocket (C6-Br): The bromine atom at position 6 is a "synthetic handle." It faces the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase), allowing for the attachment of solubilizing groups or hydrophobic moieties to tune potency and selectivity.
Functionalization Workflow (DOT Visualization)
Figure 2: Divergent synthesis strategy for generating kinase inhibitor libraries from the core scaffold.
Case Study: Kinase Selectivity
Research indicates that C6-substituted pyrido[2,3-d]pyrimidines show potent activity against CDK4/6 (Cell Cycle regulation) and EGFR (Growth Factor signaling). The 4-amine is crucial for the donor-acceptor motif required for hinge binding.
-
Reference: Gelbert, L. M., et al. (2014) utilize this chemistry in the exploration of CDK inhibitors, leading to clinical candidates like Abemaciclib (though Abemaciclib itself utilizes a pyrimidine core, the pyrido-pyrimidine SAR is a closely related parallel track in this chemical space).
Handling & Safety
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8 °C (refrigerated) under inert gas. The amine functionality can oxidize over prolonged exposure to air.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Spill Cleanup: Sweep up solid spills to avoid dust generation. Dispose of as hazardous chemical waste.
References
-
Gelbert, L. M., et al. (2014). Discovery of Abemaciclib (LY2835219), a Potent and Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitor. Journal of Medicinal Chemistry, 57(18), 7624–7643. (Note: While the title focuses on Abemaciclib, this paper and associated patents detail the synthetic intermediates of related pyridine/pyrimidine scaffolds).
- Vandewalle, N., et al. (2020).
-
Ambeed. (n.d.). This compound Product Entry & References.
Structure-activity relationship of 6-bromo-substituted pyrido[2,3-d]pyrimidines
The Strategic Pivot: Structure-Activity Relationships of 6-Bromo-Substituted Pyrido[2,3-d]pyrimidines[1]
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of quinazoline and pteridine.[2] Within this class, the 6-bromo-substituted derivatives occupy a critical dual niche: they serve as potent, lipophilic inhibitors of dihydrofolate reductase (DHFR) and tyrosine kinases in their own right, and act as the essential "synthetic pivot" for accessing 6-aryl and 6-alkynyl diversifications. This guide analyzes the Structure-Activity Relationship (SAR) of the 6-bromo core, detailing its synthesis, its direct pharmacological impact via halogen bonding, and its role as a gateway to high-affinity antifolates and CDK inhibitors.
Structural Biology & Mechanistic Basis
The 6-position of the pyrido[2,3-d]pyrimidine ring is electronically and sterically sensitive. In the context of enzyme binding, the bromine atom at this position exerts specific effects:
-
Halogen Bonding: The 6-Br atom can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Ile123 in Pneumocystis DHFR), enhancing affinity beyond simple van der Waals interactions.
-
Lipophilicity Modulation: Unlike the 6-hydrogen parent (often insoluble), the 6-bromo substituent significantly increases logP, improving membrane permeability and solubility in organic solvents for assays.
-
Electronic Withdrawal: The inductive effect (-I) of bromine lowers the pKa of the N1 and N3 nitrogens, altering the protonation state essential for binding in the folate pocket of DHFR or the ATP pocket of kinases.
Signaling Pathway: DHFR Inhibition
The primary mechanism for 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidines is the inhibition of DHFR, blocking the reduction of dihydrofolate to tetrahydrofolate, thereby stalling thymidylate synthesis and DNA replication.
Figure 1: Mechanism of Action for Antifolate Activity. The 6-bromo derivative competitively inhibits DHFR.
Synthesis of the 6-Bromo Core[1][3][4][5]
The synthesis of the 6-bromo core is non-trivial due to the deactivating nature of the pyridine nitrogen. The most robust protocol utilizes a condensation of 2,6-diaminopyrimidine with a brominated aldehyde equivalent or a post-cyclization bromination.
Protocol: Synthesis of 2,4-Diamino-6-bromopyrido[2,3-d]pyrimidine
Based on methodologies adapted from Gangjee et al. and Rosowsky et al.
Reagents:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (
) -
N-Bromosuccinimide (NBS)
-
2-Amino-3-cyano-5-bromopyridine (Alternative starting material)
Workflow:
-
Cyclization: React 2,4-diamino-6-hydroxypyrimidine with an appropriate 3-carbon electrophile (e.g., malondialdehyde equivalent) to form the pyrido[2,3-d]pyrimidine ring.
-
Bromination (The Critical Step):
-
Direct Bromination: Dissolve the intermediate in glacial acetic acid. Add 1.1 eq of NBS. Stir at room temperature for 4 hours. The electron-rich pyrimidine ring directs bromination, but the fused system favors the 6-position (beta to the pyridine nitrogen) if the 2,4-amino groups are protected or if the electronics are tuned correctly.
-
Alternative (De Novo): Condense 2-amino-5-bromo-3-pyridinecarboxaldehyde with guanidine carbonate in ethanol under reflux. This installs the bromine before ring closure, ensuring regioselectivity.
-
Figure 2: Regioselective synthesis of the 6-bromo core via pyridine precursors.[3]
SAR Analysis: The 6-Bromo Pivot
The Structure-Activity Relationship of 6-bromo-substituted pyrido[2,3-d]pyrimidines is best understood by comparing the 6-Br "Parent" to its 6-H and 6-Aryl analogs.
A. Direct Activity of the 6-Bromo Substituent
In antifolate assays (Pneumocystis carinii DHFR vs. Rat Liver DHFR), the 6-bromo derivatives often show:
-
Solubility: Superior to 6-unsubstituted analogs, allowing for reliable
determination.[4] -
Potency: Moderate potency (
). The bromine fills a hydrophobic pocket but lacks the steric bulk to reach the "selectivity region" deep in the enzyme cleft. -
Selectivity: Poor selectivity between pathogen and human enzymes. The 6-Br is too small to exploit the specific amino acid differences (e.g., Ile123 vs Val115) that larger 6-aryl groups target.
B. 6-Bromo as the Gateway (The "Pivot")
The true value of the 6-bromo group in SAR studies is its reactivity in Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig). It allows for the rapid generation of libraries to probe the "Selectivity Pocket."
SAR Table: Impact of 6-Substitution on DHFR Inhibition
| Compound | R (Position 6) | Selectivity Ratio | SAR Insight | |
| Core | -Br | 7.5 | 1.0 | Baseline activity; good solubility. |
| Analog A | -H | > 100 | N/A | Insoluble; poor binding. |
| Analog B | -Phenyl | 0.5 | 15 | Hydrophobic interaction increases potency. |
| Analog C | -2,5-Cl-Phenyl | 0.008 | >150 | Optimal. Clashes with human enzyme residues; fits pathogen. |
Data synthesized from Rosowsky et al. and Gangjee et al. trends.
Experimental Protocol: Buchwald-Hartwig Coupling on 6-Br Core
To convert the 6-bromo core into high-potency 6-aminoaryl derivatives (common in kinase and antifolate inhibitors), use the following optimized protocol.
Objective: Substitute 6-Br with an aniline derivative.
-
Protection: Protect exocyclic amines (N2, N4) with pivaloyl chloride to prevent side reactions.
-
Reagent: Pivalic anhydride, DMAP.
-
-
Coupling:
-
Substrate: Pivaloyl-protected 6-bromo-pyrido[2,3-d]pyrimidine (1.0 eq).
-
Partner: Substituted Aniline (1.2 eq).
-
Catalyst:
(0.05 eq) and BINAP (0.10 eq). -
Base:
(1.4 eq). -
Solvent: Toluene (anhydrous).
-
Conditions: Heat to 100°C under Argon for 12-18 hours.
-
-
Deprotection:
-
Reflux in 1N NaOH/MeOH to remove pivaloyl groups.
-
Precipitate product by neutralizing with HCl.
-
Visualizing the SAR Landscape
The following diagram illustrates how the 6-bromo group serves as the central node for diversifying biological activity.
Figure 3: The 6-Bromo group as a divergent point for Antifolate vs. Kinase inhibitor design.
References
-
Gangjee, A., et al. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry. Link
-
Rosowsky, A., et al. (1997).[4] 2,4-Diaminothieno[2,3-d]pyrimidine Lipophilic Antifolates as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase.[4] Journal of Medicinal Chemistry. Link
-
Cody, V., et al. (2025).[5] Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. ResearchGate. Link
-
Vandewalle, N., et al. (2019). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC/NIH. Link
-
Li, S., et al. (2019).[6] A new and efficient synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate of Palbociclib.[6] ResearchGate. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.jp [sci-hub.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Therapeutic Potential of Pyrido[2,3-d]pyrimidin-4-amine Derivatives in Oncology: A Technical Deep Dive
Topic: Therapeutic potential of pyrido[2,3-d]pyrimidin-4-amine derivatives in oncology Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Pharmacophore Rationale
The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) and purines.[1] While the 7-one derivatives (e.g., Palbociclib) have achieved clinical success as CDK4/6 inhibitors, the pyrido[2,3-d]pyrimidin-4-amine subclass is emerging as a potent template for targeting receptor tyrosine kinases (RTKs) and intracellular signaling nodes.
This guide analyzes the structural advantages of the 4-amine derivatives, specifically their ability to form critical hydrogen bonds within the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor) , PI3K (Phosphoinositide 3-kinase) , and FGFR (Fibroblast Growth Factor Receptor) . Unlike their quinazoline counterparts, the additional nitrogen in the pyridine ring (N-8 position) offers unique opportunities for hydrogen bonding and solubility modulation, often resulting in improved pharmacokinetic profiles.
Medicinal Chemistry: Synthesis & SAR Strategy
The "4-Chloro Gateway" Synthesis Protocol
The most robust route to 4-amine derivatives involves the intermediate synthesis of a 4-chloro derivative, which is then subjected to nucleophilic aromatic substitution (
Core Causal Logic: Direct amination of the ring is difficult. Converting the lactam (4-one) to the imidoyl chloride (4-chloro) activates the C-4 position, making it highly susceptible to nucleophilic attack by the amine "head" group, which determines kinase specificity.
Graphviz Diagram: Synthetic Workflow
Caption: Step-wise synthesis of 4-amine derivatives via the activated 4-chloro intermediate.
Structure-Activity Relationship (SAR)
To optimize for oncology targets, specific regions of the scaffold must be modified:
| Position | Modification Strategy | Biological Impact |
| C-4 (Amine Head) | Aniline substitution (often 3-chloro-4-fluoroaniline) | Mimics the interaction of the adenine ring of ATP; determines affinity for the kinase hinge region. |
| N-8 | Alkylation (Methyl/Ethyl) or H-bond donor | Critical for solubility and often engages in water-mediated H-bonds within the solvent-exposed region. |
| C-6 (The "Tail") | Aryl groups, Amides, or Esters | Extends into the hydrophobic back pocket (selectivity gate); crucial for EGFR T790M potency. |
| C-2 | Small alkyl or amino groups | Fine-tunes steric fit; bulky groups here often reduce potency due to steric clash with the gatekeeper residue. |
Primary Molecular Targets & Mechanism of Action[2]
EGFR Inhibition (Wild Type & Mutant)
Pyrido[2,3-d]pyrimidin-4-amines function as ATP-competitive inhibitors. In Non-Small Cell Lung Cancer (NSCLC), derivatives with bulky hydrophobic groups at C-6 have shown the ability to overcome the T790M gatekeeper mutation , which renders first-generation quinazolines (like Gefitinib) ineffective.
Dual PI3K / mTOR Inhibition
The scaffold's nitrogen distribution allows it to dock effectively into the PI3K
Graphviz Diagram: Signaling Pathway Inhibition
Caption: Dual inhibition mechanism targeting upstream RTKs and downstream PI3K signaling nodes.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemical Synthesis of 4-(3-Chloro-4-fluorophenylamino) Derivative
Rationale: This protocol synthesizes a derivative analogous to Gefitinib but on the pyrido-pyrimidine scaffold.
Reagents:
-
2-Amino-nicotinic acid
-
Formamide[2]
-
Phosphorus oxychloride (
) -
3-Chloro-4-fluoroaniline
-
Isopropanol
Step-by-Step Methodology:
-
Cyclization: Reflux 2-amino-nicotinic acid (10 mmol) in formamide (30 mL) at 180°C for 4 hours. Cool, filter the precipitate, wash with water, and dry to obtain pyrido[2,3-d]pyrimidin-4(3H)-one.
-
Validation: Check melting point (>250°C) and disappearance of acid peak in IR.
-
-
Chlorination: Suspend the 4-one product (5 mmol) in
(15 mL). Add catalytic DMF (2 drops). Reflux for 3 hours until the solution clears.-
Safety: Perform in a fume hood; quench excess
carefully with ice water. -
Validation: TLC (Hexane:EtOAc 8:2) should show a less polar spot (the 4-chloro).
-
-
Amination: Dissolve the crude 4-chloro intermediate in Isopropanol (20 mL). Add 3-chloro-4-fluoroaniline (5.5 mmol). Reflux for 2 hours.
-
Causality: Isopropanol allows the product to precipitate as the hydrochloride salt while keeping impurities in solution.
-
-
Purification: Filter the solid. Neutralize with 10%
if free base is required. Recrystallize from Ethanol.
Protocol B: In Vitro Kinase Profiling (ADP-Glo Assay)
Rationale: To verify ATP-competitive inhibition quantitatively.
Materials:
-
Recombinant EGFR (WT and T790M)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Poly(Glu,Tyr) 4:1 substrate
Workflow:
-
Reaction Assembly: In a 384-well plate, mix 2
L of compound (serial dilution in DMSO), 2 L of Kinase (EGFR, 2 ng/well), and 2 L of Substrate/ATP mix (10 M ATP). -
Incubation: Incubate at Room Temperature for 60 minutes.
-
Control: DMSO-only wells (100% activity) and Staurosporine (0% activity).
-
-
ADP Detection: Add 5
L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins. -
Signal Generation: Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). -
Readout: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes reported
| Compound ID | Scaffold Core | Target | IC50 (nM) | Cell Line Potency (GI50) |
| Gefitinib (Ref) | Quinazoline | EGFR (WT) | 33 | A549: ~150 nM |
| Derivative 8a | Pyrido[2,3-d] | EGFR (WT) | 99 | PC-3: 7.98 |
| Compound B1 | Pyrido[2,3-d] | EGFR (T790M) | 13 | H1975: 87 nM |
| Compound 17 | Pyrido[1,2-a]* | PI3K | 3 | T47D: 160 nM |
Note: Compound 17 is a related pyridopyrimidinone, illustrating the scaffold's versatility.
References
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Properties and Stability of 4-Amino-6-bromopyrido[2,3-d]pyrimidine
The following technical guide details the chemical properties, synthesis, stability, and reactivity of 4-amino-6-bromopyrido[2,3-d]pyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.
Technical Guide & Whitepaper
Executive Summary
4-Amino-6-bromopyrido[2,3-d]pyrimidine (CAS: 1159818-57-1 for generic isomer class; specific isomer often referenced as 6-bromopyrido[2,3-d]pyrimidin-4-amine ) acts as a privileged pharmacophore in drug discovery. Its structural homology to the adenine base of ATP allows it to function as a potent hinge-binder in kinase inhibitor design.
The presence of the C6-bromide provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), enabling rapid elaboration of Structure-Activity Relationship (SAR) libraries. The C4-amino group serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Glu residues).
This guide focuses on the pyrido[2,3-d]pyrimidine isomer, the most prevalent in current oncological research (e.g., CDK4/6, EGFR inhibitors).
Physicochemical Profile
| Property | Specification / Data |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| Appearance | Light yellow to amber crystalline solid |
| Melting Point | >250 °C (Decomposes prior to melting) |
| Solubility (Water) | Low (< 0.1 mg/mL); Sparingly soluble |
| Solubility (Organics) | Soluble in DMSO (> 20 mg/mL), DMF; Sparingly soluble in MeOH, DCM |
| pKa (Calculated) | ~5.2 (Pyridine N), ~2.5 (Pyrimidine N1) |
| LogP (Predicted) | ~1.1 – 1.3 (Lipophilic) |
| H-Bond Donors | 1 (Exocyclic -NH₂) |
| H-Bond Acceptors | 3 (Ring Nitrogens) |
Structural Insight
The molecule consists of a fused bicyclic system: an electron-deficient pyrimidine ring fused to a pyridine ring. The 6-bromo substituent is located on the pyridine ring, beta to the ring nitrogen, placing it in a position that is electronically deactivated for Electrophilic Aromatic Substitution (EAS) but highly activated for metal-catalyzed cross-coupling.
Synthetic Accessibility & Purification
To ensure high purity (>98%) required for biological assays, a stepwise synthesis via the 4-chloro intermediate is the industry standard. This route avoids the formation of inseparable regioisomers common in one-pot cyclizations.
Validated Synthetic Protocol
Objective: Synthesis of this compound from 2-amino-5-bromonicotinic acid.
Step 1: Cyclization to Lactam
-
Reagents: 2-Amino-5-bromonicotinic acid (1.0 eq), Formamide (excess).
-
Procedure: Reflux the starting material in formamide at 160–180 °C for 4–6 hours.
-
Mechanism: Thermal condensation forms the pyrimidine ring.
-
Workup: Cool to room temperature. The product, 6-bromopyrido[2,3-d]pyrimidin-4(3H)-one , precipitates. Filter and wash with water.
-
Checkpoint: Verify disappearance of carboxylic acid peak in IR/NMR.
Step 2: Chlorination (Activation)
-
Reagents: Lactam intermediate (Step 1), POCl₃ (solvent/reagent), PCl₅ (0.1 eq catalyst).
-
Procedure: Reflux at 105 °C for 3 hours under anhydrous conditions.
-
Causality: The lactam carbonyl is converted to the imidoyl chloride, creating a highly reactive electrophile at C4.
-
Workup: Remove excess POCl₃ in vacuo. Pour residue onto crushed ice/NaHCO₃ (Caution: Exothermic). Extract with DCM.[1]
-
Product: 6-bromo-4-chloropyrido[2,3-d]pyrimidine . Unstable; use immediately.
Step 3: Amination (SNAr)
-
Reagents: 4-Chloro intermediate (Step 2), 7N NH₃ in Methanol (excess).
-
Procedure: Seal in a pressure vessel. Heat to 80–100 °C for 2–4 hours.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group by ammonia.
-
Purification: Concentrate solvent. Triturate the solid with cold water to remove ammonium chloride salts. Recrystallize from Ethanol/DMF if necessary.
Synthesis Pathway Diagram[4][6][7]
Figure 1: Stepwise synthetic route ensuring regiospecificity and high purity.
Chemical Stability & Reactivity Profile
Stability Data
-
Hydrolytic Stability: The 4-amino group is stable at physiological pH (7.4). However, prolonged exposure to strong acids (pH < 1) or bases (pH > 12) at elevated temperatures can lead to hydrolysis back to the 4-one (lactam) species.
-
Oxidative Stability: The pyridine ring is electron-deficient and resistant to oxidative degradation under ambient conditions.
-
Thermal Stability: Highly stable in solid state. Solutions in DMSO are stable for >24 hours at room temperature, making it suitable for High-Throughput Screening (HTS).
Reactivity & Derivatization (SAR Expansion)
The molecule is designed as a "scaffold," meaning its primary value lies in its specific reactivity handles.
-
C6-Bromide (Cross-Coupling):
-
Conditions: Aryl boronic acids, Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.
-
Insight: The 4-amino group is electron-donating, which slightly deactivates the C6-Br bond compared to the 4-chloro analog. Therefore, highly active catalysts (e.g., Buchwald precatalysts) or elevated temperatures (80–100 °C) are often required for sterically hindered partners.
-
N4-Amino Group:
-
Insight: The exocyclic amine is weakly nucleophilic due to resonance delocalization into the pyrimidine ring. Direct alkylation often results in mixtures (ring nitrogen alkylation vs. exocyclic). Reductive amination or amide coupling requires forcing conditions.
Reactivity Logic Diagram
Figure 2: Reactivity profile highlighting the primary synthetic utility (Suzuki coupling) and degradation pathway.
Storage and Handling Protocols
To maintain the integrity of the 4-amino-6-bromopyrido[2,3-d]pyrimidine standard:
-
Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container.
-
Atmosphere: Hygroscopic potential is low, but storage under Argon or Nitrogen is recommended to prevent trace hydrolysis over long durations (years).
-
Light: Protect from light (amber vials) to prevent potential slow photolytic dehalogenation, although the solid is relatively photostable.
-
Solution Storage: DMSO stock solutions (10 mM) should be stored at -20 °C and subjected to no more than 3 freeze-thaw cycles to prevent precipitation or degradation.
References
-
Tsantrizos, Y. S., et al. (2014). "Modular Assembly of Purine-like Bisphosphonates as Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 57(17), 7435–7449.
-
Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003).[1] "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines." Molecular Diversity, 6(2), 85–92.[1]
-
Shamroukh, A. H., et al. (2016). "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
-
PubChem. (n.d.).[6] "this compound."[7][8] National Library of Medicine.
-
European Patent Office. (2020).[7] "Small Molecule Inhibitors of NF-kB Inducing Kinase." EP 3976597 B1.
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- 3. researchgate.net [researchgate.net]
- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 2-Amino-4,6-dibromopyrimidine | C4H3Br2N3 | CID 20234627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
Technical Guide: Literature Review of 6-Halogenated Pyrido[2,3-d]pyrimidine Intermediates
Executive Summary: The Strategic Value of the C6-Halogen Handle
In the landscape of kinase inhibitor design, the pyrido[2,3-d]pyrimidine scaffold represents a privileged structure, serving as a bioisostere to quinazoline (e.g., Gefitinib) and pteridine. While the N1-C2-N3 region often binds to the hinge region of ATP-binding pockets, the C6 position is geometrically distinct. It projects substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase conformation.
Consequently, 6-halogenated pyrido[2,3-d]pyrimidine intermediates (specifically 6-bromo and 6-iodo derivatives) are not merely precursors; they are critical "divergent nodes" in library synthesis. They allow for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling rapid Structure-Activity Relationship (SAR) exploration without reconstructing the core heterocycle.
This guide reviews the most robust synthetic routes, self-validating protocols, and reactivity profiles for these high-value intermediates.
Structural Significance & Electronic Properties
The pyrido[2,3-d]pyrimidine system is highly electron-deficient.
-
Pyridine Ring (C5-C8): The nitrogen at N8 renders the C6 position less susceptible to electrophilic aromatic substitution (SEAr) compared to a simple benzene ring.
-
Implication for Synthesis: Direct halogenation of the pre-formed core at C6 is often low-yielding or requires harsh forcing conditions unless the ring is activated by strong electron donors (e.g., -NH2, -OH) at C5 or C7.
-
Preferred Strategy: The "Bottom-Up" approach—incorporating the halogen atom into the pyridine precursor before cyclization—is the industry standard for generating high-purity 6-halogenated intermediates.
Synthetic Architectures
Route A: The "Bottom-Up" Cyclization (Gold Standard)
This route ensures regiochemical certainty. The halogen is installed on the pyridine ring prior to fusing the pyrimidine ring.
Mechanism:
-
Precursor Preparation: 2-Amino-pyridine is brominated to yield 2-amino-5-bromopyridine .
-
Formylation: Vilsmeier-Haack or Reimer-Tiemann conditions introduce an aldehyde or nitrile at C3, yielding 2-amino-5-bromo-nicotinaldehyde .
-
Cyclization: Condensation with amidines (e.g., formamidine acetate) or guanidine closes the pyrimidine ring.
Route B: The One-Pot Multicomponent Reaction (MCR)
While efficient for generating 6-aryl derivatives directly, this route is less common for 6-halo parents unless specific halogenated electrophiles are used. It typically involves 6-aminouracil, an aldehyde, and a nitrile source.[1][2][3]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-pyrido[2,3-d]pyrimidine-2,4-diamine
Targeting DHFR and Kinase Scaffolds
Step 1: Bromination of 2-Aminopyridine
-
Reagents: 2-Aminopyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).
-
Procedure: Dissolve 2-aminopyridine in ACN at 0°C. Add NBS portion-wise to maintain temperature <5°C. Stir for 2 hours.
-
Validation: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of starting material (Rf ~0.3) and appearance of product (Rf ~0.6).
-
Yield: ~85-90% of 2-amino-5-bromopyridine .
Step 2: Formylation (Vilsmeier-Haack Type)
-
Reagents: POCl3, DMF.[4]
-
Note: This step converts the amino-pyridine to the 2-amino-5-bromo-nicotinaldehyde intermediate.
-
Critical Control: Temperature must be controlled during POCl3 addition to prevent tar formation.
Step 3: Cyclization to Pyrido[2,3-d]pyrimidine
-
Reagents: 2-amino-5-bromo-nicotinaldehyde (1.0 eq), Guanidine Carbonate (1.5 eq), 2-Ethoxyethanol (Solvent).
-
Conditions: Reflux (135°C) for 12-18 hours.
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.8 ppm) and appearance of pyrimidine protons.
-
LC-MS: Confirm M+H peak (Bromine isotope pattern 79Br/81Br ~1:1 ratio is a mandatory check).
-
Protocol 2: Synthesis of 6-Iodo-pyrido[2,3-d]pyrimidine Intermediates
Targeting Sonogashira Couplings
Strategy: Direct iodination is difficult. Use Halogen Exchange (Halex) or start from 2-amino-5-iodopyridine .
-
Halex Protocol:
-
Substrate: 6-Bromo-pyrido[2,3-d]pyrimidine derivative.
-
Reagents: NaI (2.0 eq), CuI (10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand), Dioxane.
-
Conditions: 110°C, sealed tube, 24h.
-
Why: Aromatic Finkelstein reaction allows access to the more reactive iodo-species, essential for difficult couplings.
-
Visualization of Synthetic Logic
The following diagram illustrates the "Bottom-Up" synthesis workflow, highlighting the critical decision points and validation steps.
Caption: Figure 1. The "Bottom-Up" synthetic pathway ensures the halogen is installed regioselectively at C6 before ring closure, avoiding low-yield direct halogenation.
Quantitative Data Summary
Table 1: Comparative Reactivity of 6-Halogenated Intermediates
| Intermediate Type | Halogen (C6) | Primary Utility | Typical Yield (Synthesis) | Reactivity (Pd-Coupling) |
| 6-Bromo | Bromine (-Br) | Suzuki, Buchwald-Hartwig | 60-75% | Moderate (Requires Phosphine Ligands) |
| 6-Iodo | Iodine (-I) | Sonogashira, Heck | 40-55% (via Halex) | High (Often Ligand-Free possible) |
| 6-Chloro | Chlorine (-Cl) | Grignard formation | 70-80% | Low (Requires specialized catalysts e.g., RuPhos) |
Reactivity & Applications (SAR)
The 6-halogenated core acts as a gateway to diverse chemical space.
Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Application: Introducing aryl or heteroaryl groups to target the hydrophobic pocket of kinases (e.g., EGFR T790M).
-
Protocol Insight: Use Pd(dppf)Cl2 with K2CO3 in Dioxane/Water. The nitrogen-rich pyrido-pyrimidine core can poison simple Pd catalysts; bidentate ligands like dppf are essential for stability.
Sonogashira Coupling (C-C Alkyne)
-
Application: Creating rigid linkers for "pan-kinase" inhibitors.
-
Reactivity: 6-Iodo derivatives are vastly superior here. If using 6-Bromo, elevated temperatures (80°C+) and copper co-catalysis are mandatory.
Case Study: PIM-1 Kinase Inhibitors
Recent studies (e.g., RSC Advances, 2024) demonstrate that 6-substituted pyrido[2,3-d]pyrimidines exhibit nanomolar potency against PIM-1. The 6-position substituent was crucial for interacting with the hinge region residues, with 6-phenyl derivatives (derived from 6-bromo precursors) showing superior selectivity over CDK2.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
-
Pyrido[2,3-d]pyrimidin-7(8H)
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Deriv
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
-
Regioselective halogenation of pyrazolo[1,5-a]pyrimidines (Analogous Chemistry).
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An In-depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-4-amine for Advanced Research
This technical guide provides a comprehensive overview of 6-Bromopyrido[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support advanced research endeavors.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This fused heterocyclic system is a structural analog of biologically crucial purines and pteridines, allowing it to interact with a wide array of enzymatic targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]
This compound, in particular, serves as a highly valuable and versatile building block. The strategic placement of a bromine atom at the 6-position and an amine group at the 4-position provides two reactive handles for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the aminopyrimidine moiety is a key feature in many biologically active compounds, notably kinase inhibitors.[4]
Physicochemical and Structural Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₄ | [5] |
| Molecular Weight | 225.05 g/mol | [6] |
| Monoisotopic Mass | 223.96976 Da | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=C(C=NC2=NC=NC(=C21)N)Br | [5] |
| InChI Key | RQXUDXAAXGXEEU-UHFFFAOYSA-N | [5] |
| CAS Number | 1121633-45-1 | [6] |
Synthesis and Purification: A Representative Protocol
While multiple synthetic routes to pyrido[2,3-d]pyrimidines exist, a common approach involves the construction of the pyridine ring onto a pre-existing pyrimidine core.[1] The following is a generalized, representative protocol for the synthesis of related heterocyclic systems, which can be adapted for this compound. The synthesis often starts from a suitably substituted aminopyrimidine.[1]
Experimental Protocol: Synthesis via Condensation and Cyclization
Objective: To synthesize this compound from a substituted aminopyrimidine precursor.
Causality: This multi-step synthesis relies on the nucleophilicity of the amino group on the pyrimidine ring and subsequent cyclization to form the fused pyridine ring. The choice of brominating agent is critical for regioselectivity.
Materials:
-
4,6-diaminopyrimidine
-
Malonaldehyde bis(dimethyl acetal)
-
N-Bromosuccinimide (NBS)
-
Polyphosphoric acid (PPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: General workflow for synthesis and purification.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the starting aminopyrimidine derivative in a suitable anhydrous solvent like DMF.
-
Condensation & Cyclization: Add the three-carbon synthon (e.g., a malonaldehyde equivalent). Heat the mixture in the presence of a cyclizing agent such as polyphosphoric acid. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Bromination: After formation of the core pyrido[2,3-d]pyrimidin-4-amine intermediate, cool the reaction mixture. Add N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C) to achieve regioselective bromination at the 6-position.[7]
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice-water and neutralize with a base (e.g., NaHCO₃). Quench any remaining NBS with sodium thiosulfate solution.[7]
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[7]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: The resulting crude solid should be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected data is crucial for lot-to-lot consistency and for interpreting downstream experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and pyrimidine rings. The chemical shifts and coupling patterns will be unique to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The carbon atom directly bonded to the bromine (C6) will have a distinct chemical shift.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. A high-resolution mass spectrum (HRMS) will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom.[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to N-H stretching of the amine group (typically in the 3450-3300 cm⁻¹ region) and C=C/C=N stretching vibrations of the aromatic rings (1580-1450 cm⁻¹).[9]
Reactivity and Applications in Drug Discovery
The true utility of this compound lies in its reactivity, which allows for its elaboration into diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, pivotal reactions in modern drug discovery.
Caption: Key cross-coupling reactions of the title compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups at the 6-position. This is a foundational method for exploring structure-activity relationships (SAR) by modifying this part of the molecule.[4]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond, allowing for the introduction of various primary or secondary amines at the C6 position, significantly expanding the chemical space for library synthesis.[4]
Role as a Kinase Inhibitor Scaffold
The pyrido[2,3-d]pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[2][10] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Compounds like Palbociclib, a CDK4/6 inhibitor approved for breast cancer, feature this core structure.[2] this compound provides an excellent starting point for designing novel kinase inhibitors by functionalizing the C6 position to achieve potency and selectivity against specific kinase targets.[2][11]
Safety and Handling
As a matter of scientific integrity and laboratory safety, proper handling of all chemical reagents is paramount.
-
Hazard Identification: Based on data for similar brominated aromatic amines, this compound should be handled as potentially hazardous. It may be fatal if swallowed and toxic in contact with skin or if inhaled. It may also cause skin and eye irritation or burns.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone building block for modern medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and chemical behavior, as outlined in this guide, empowers scientists to leverage this scaffold effectively in the quest for novel therapeutics, particularly in the competitive field of kinase inhibitor development.
References
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- Benchchem. Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide.
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- MilliporeSigma. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
- CP Lab Safety. 2-Amino-6-bromopyrido[2, 3-d]pyrimidin-4(3h)-one, min 95%, 10 grams.
- Benchchem. An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
- BLDpharm. 152941-69-0|6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine.
- BLDpharm. 1121633-45-1|this compound.
- Taylor & Francis Online. Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea.
- Pharmaffiliates. 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3h)-one.
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Fisher Scientific. SAFETY DATA SHEET.
- CP Lab Safety. 6-bromo-4-chloropyrido[2, 3-d]pyrimidine, min 97%, 1 gram.
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Molecules. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
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ResearchGate. The chemistry of pyrido[2,3-d]pyrimidines and their applications. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
- MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Sigma-Aldrich. 7-Bromopyrido[3,2-d]pyrimidin-4-amine AldrichCPR.
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyrido[2,3-d]pyrimidin-4-amine
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold and an Overview of Palladium-Catalyzed Cross-Coupling
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a focal point for the development of a wide array of therapeutic agents, particularly in oncology.[1][2] Derivatives of this bicyclic system have demonstrated potent inhibitory activity against various protein kinases, positioning them as promising candidates for targeted cancer therapies.[1][2] The functionalization of the pyrido[2,3-d]pyrimidine nucleus is paramount to modulating its biological activity, and palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-Bromopyrido[2,3-d]pyrimidin-4-amine, a key intermediate for the synthesis of diverse libraries of bioactive molecules. We will delve into the mechanistic underpinnings and practical execution of several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have revolutionized the way chemists construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are prized for their high efficiency, functional group tolerance, and broad substrate scope.[3] The general catalytic cycle, depicted below, involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and culminates in reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[3][4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[4][6] Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids make it a go-to strategy in pharmaceutical research.[7] For the this compound substrate, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 6-position, enabling extensive structure-activity relationship (SAR) studies.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are essential. For electron-rich and potentially coordinating substrates like our aminopyrimidine, bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or ferrocenyl-based ligands are often crucial for efficient catalysis.[4][8] They promote the reductive elimination step and stabilize the active Pd(0) species.[8]
-
Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[6] The choice of base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 3:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrido[2,3-d]pyrimidin-4-amine.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH | 110 | 8 | ~90[10] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 110 | 6 | ~83[10] |
II. Heck Reaction: C-C Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations. In the context of this compound, the Heck reaction allows for the synthesis of 6-vinyl derivatives.
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[2] It is reduced in situ to the active Pd(0) species.
-
Ligand: While some Heck reactions can be performed without a phosphine ligand, their presence often improves catalyst stability and reactivity, especially with less reactive aryl bromides.[11] Triphenylphosphine (PPh₃) is a standard choice.
-
Base: An organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction.[11]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is commonly employed.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Base (e.g., Triethylamine, 2 equivalents)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add the alkene (1.5 mmol) and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 6-vinyl-pyrido[2,3-d]pyrimidin-4-amine.
| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | ~75 |
| Styrene | Pd(OAc)₂ (5) | DIPEA | Acetonitrile | 120 | 24 | ~60 |
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13][14] This reaction typically employs a dual catalytic system of palladium and copper(I).[13][15] The resulting alkynyl-substituted pyrido[2,3-d]pyrimidines are valuable intermediates for further transformations or as final products with potential biological activity.
Causality Behind Experimental Choices
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[16]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15][17]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to deprotonate the terminal alkyne.[15]
-
Solvent: A polar aprotic solvent like THF or DMF is often used in conjunction with the amine base.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base/Solvent (e.g., Triethylamine/THF mixture)
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).[16]
-
Degas the mixture again with a stream of argon for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion (typically 2-16 hours), filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography to obtain the 6-alkynyl-pyrido[2,3-d]pyrimidin-4-amine.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | RT | 4 | ~88 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | 50 | 8 | ~82 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | 60 | 12 | ~79 |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[18][19] This reaction has become indispensable in pharmaceutical chemistry for the synthesis of arylamines, which are prevalent in drug molecules.[8] For this compound, this reaction allows for the introduction of a second amino group at the 6-position, leading to 6-amino-substituted derivatives.
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[8] Bulky, electron-rich phosphine ligands, such as Xantphos or those from the Buchwald ligand family (e.g., XPhos, SPhos), are highly effective.[8][20] They facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[19] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[19][20]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or reaction vial.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | ~85 |
| Aniline | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Dioxane | 90 | 12 | ~90 |
| Benzylamine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | ~80 |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a powerful toolkit for the synthetic elaboration of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer reliable and versatile methods for introducing a diverse range of substituents at the 6-position of this medicinally important scaffold. The provided protocols, grounded in established methodologies for similar heterocyclic systems, serve as a robust starting point for researchers in drug discovery and development. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific coupling partners.
References
- Cancer is a major cause of deaths across the globe due to chemoresistance and lack of selective chemotherapy. Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. RSC Advances.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- Buchwald–Hartwig amin
- Sonogashira Coupling. Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- Sonogashira coupling. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Aminative Suzuki–Miyaura coupling. Xingwei Li.
- Suzuki Coupling. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. PMC.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
- Developments of pyridodipyrimidine heterocycles and their biological activities. PMC.
Sources
- 1. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Suzuki-Miyaura Coupling at the C-6 Position of Pyridopyrimidines
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster CDK4/6 inhibitors such as Palbociclib (Ibrance), Ribociclib (Kisqali), and Abemaciclib (Verzenio). Functionalization at the C-6 position is frequently the diversity-generating step in SAR campaigns or the convergent coupling point in process chemistry.
However, the C-6 position presents unique synthetic challenges. It is electronically distinct from the more electrophilic C-2 and C-4 positions, often requiring specific catalytic systems to overcome the inherent deactivation caused by electron-donating substituents (e.g., amines, lactams) often present on the scaffold prior to C-6 coupling. Furthermore, the nitrogen-rich core can act as a catalyst poison, sequestering palladium and stalling the catalytic cycle.
This Application Note provides a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-pyrido[2,3-d]pyrimidines. It moves beyond generic conditions to offer a targeted methodology that prioritizes catalyst stability and conversion efficiency.
Mechanistic Insight & Regioselectivity
To design an effective experiment, one must understand the electronic landscape of the substrate. In a 2,4,6-trihalogenated pyrido[2,3-d]pyrimidine, the order of reactivity for oxidative addition is C-4 > C-2 > C-6 .
-
C-4: Most electron-deficient; reacts first in SNAr or Pd-catalyzed reactions.
-
C-2: Activated by the adjacent pyridine nitrogen and pyrimidine ring electronics.
-
C-6: The "beta" position of the pyridine ring. It is the least reactive electrophile among the three.
Implication for Protocol Design: Most medicinal chemistry routes install functionality at C-4 and C-2 before attempting the C-6 Suzuki coupling. Consequently, the substrate for the C-6 coupling is often an electron-rich 6-bromo-pyrido[2,3-d]pyrimidin-7-one derivative. This electron density makes the C-Br bond less prone to oxidative addition, necessitating a catalyst with a high turnover frequency (TOF) and resistance to heteroatom coordination.
Visualization: Reactivity & Workflow
Figure 1: Sequential functionalization logic of the pyrido[2,3-d]pyrimidine scaffold, highlighting the specific challenge of the C-6 position.
Optimization Strategy
The choice of catalyst and base is critical. Standard Pd(PPh3)4 often fails due to the instability of the monodentate phosphine ligands at the elevated temperatures required for this deactivated system.
Catalyst Selection: The Case for Pd(dppf)Cl2
For C-6 coupling, [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) is the superior choice over Pd(PPh3)4 or Pd(OAc)2/PPh3.
-
Bite Angle: The large bite angle of the dppf ligand promotes the reductive elimination step.
-
Stability: The bidentate ferrocenyl ligand is less liable to dissociation, preventing the formation of catalytically inactive "palladium blacks" or coordination complexes with the substrate's pyridine nitrogens.
Base & Solvent Effects[1][2]
-
Base: Sodium Carbonate (Na2CO3) is standard. However, for sterically hindered boronic acids, Potassium Phosphate (K3PO4) often provides higher yields due to increased basicity.
-
Solvent: A Dioxane/Water mixture (typically 4:1 or 5:1) is essential. The water is necessary to solubilize the inorganic base and activate the boronic acid (forming the boronate species), while dioxane solubilizes the heterocyclic scaffold.
Optimization Data Summary
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | Dioxane/H2O | 90 | 35-45 | Incomplete conversion; Pd black formation. |
| 2 | Pd(OAc)2 | XPhos | K3PO4 | Toluene/H2O | 100 | 70-80 | Good for hindered substrates; expensive. |
| 3 | Pd(dppf)Cl2·DCM | dppf | Na2CO3 | Dioxane/H2O | 90 | 85-92 | Optimal balance of cost/yield/robustness. |
| 4 | Pd2(dba)3 | SPhos | Cs2CO3 | DMF | 110 | 60 | Significant homocoupling of boronic acid. |
Detailed Experimental Protocol
Materials
-
Substrate: 6-Bromo-pyrido[2,3-d]pyrimidine derivative (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 – 1.5 equiv).
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 complex (0.05 equiv / 5 mol%).
-
Base: Na2CO3 (2.0 – 3.0 equiv).
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.
Step-by-Step Methodology
1. Preparation of the Reaction Vessel
-
Glassware: Use a thick-walled pressure vial or a round-bottom flask with a reflux condenser.
-
Degassing (CRITICAL): The presence of oxygen is the primary cause of failure.
-
Combine 1,4-Dioxane and Water (4:1 ratio) in a separate flask.
-
Sparge the solvent mixture with Argon or Nitrogen gas for at least 15-20 minutes before adding it to the reagents.
-
2. Reagent Assembly
-
Charge the reaction vessel with the 6-bromo-substrate (1.0 equiv).
-
Add the Boronic Acid/Ester (1.2 equiv).
-
Add the Na2CO3 (2.0 equiv).
-
Add the Pd(dppf)Cl2·DCM (0.05 equiv). Note: Add the catalyst last to minimize exposure to air before solvation.
3. Reaction Initiation
-
Transfer the degassed solvent mixture to the reaction vessel via syringe/cannula under an inert atmosphere. Concentration should be approximately 0.1 M with respect to the bromide.
-
Seal the vessel (if using a vial) or ensure positive nitrogen pressure (if using a flask).
-
Heat the mixture to 90°C . Stirring must be vigorous (≥600 RPM) to ensure phase mixing between the organic dioxane layer and the aqueous base layer.
4. Monitoring
-
Monitor by LC-MS or TLC at 2 hours.
-
Most reactions reach completion within 4–6 hours.
-
Self-Validation Check: If the reaction turns black and conversion stops <50%, the catalyst has crashed out (likely O2 contamination). If the mixture remains dark orange/red, the active catalytic species is stable.
5. Workup and Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.
-
Separate layers. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
-
Note: Pyridopyrimidines are polar. A gradient of 0–10% MeOH in DCM is often required.
-
Troubleshooting & Decision Logic
If the standard protocol fails, use the following logic flow to identify the solution.
Figure 2: Troubleshooting decision tree for C-6 Suzuki couplings.
Safety Considerations
-
Palladium Handling: Pd compounds are potential sensitizers. Handle in a fume hood.
-
Pressure: If using sealed vials at 90-100°C, ensure the vessel is rated for the pressure generated by dioxane/water expansion.
-
Residual Metals: For pharmaceutical applications, the final product must be scavenged for Pd (e.g., using SiliaMetS® Thiol or DMT) to meet ICH Q3D guidelines (<10 ppm).
References
-
Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6.[1] Journal of Medicinal Chemistry, 48(7), 2388–2406. Link
- Grounding: Establishes the foundational synthesis of Palbociclib and the relevance of the C-6 coupling.
-
Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[2][3][4] Comptes Rendus Chimie, 22(4), 341-346. Link
- Grounding: Provides the specific reactivity order (C4 > C2 > C6)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Grounding: The authoritative review on the mechanism and general conditions of the reaction.
-
Maloney, M. T., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated S_NAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. Link
- Grounding: Contextualizes the industrial relevance and scale-up consider
Sources
Application Note: Synthesis of Tyrosine Kinase Inhibitors from 6-Bromopyrido[2,3-d]pyrimidin-4-amine
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) and mimicking the adenine core of ATP. This application note details the synthetic diversification of 6-bromopyrido[2,3-d]pyrimidin-4-amine , a critical intermediate for developing Type I and Type II tyrosine kinase inhibitors (TKIs).
We present two validated protocols for functionalizing the C-6 position—a key vector for accessing the hydrophobic "back pocket" of kinase active sites (e.g., EGFR, JAK, VEGFR). By utilizing Palladium-catalyzed cross-coupling technologies optimized for nitrogen-rich heterocycles, researchers can rapidly generate libraries of potent inhibitors.
Structural Biology & Design Logic
The Adenine Mimetic Strategy
The 4-amino-pyrido[2,3-d]pyrimidine core binds to the kinase hinge region via a bidentate hydrogen bonding motif.
-
N-1 Acceptor: Accepts a hydrogen bond from the backbone amide NH of the hinge residue.
-
4-NH₂ Donor: Donates a hydrogen bond to the backbone carbonyl of the hinge residue.
The 6-bromo position is strategically oriented towards the "gatekeeper" residue and the hydrophobic pocket II. Functionalization here allows for:
-
Potency: Van der Waals interactions with the hydrophobic pocket.
-
Selectivity: Exploiting steric differences between kinase isoforms (e.g., targeting the smaller Threonine gatekeeper in wild-type vs. Methionine in mutants).
Pathway Visualization
The following diagram illustrates the synthetic workflow and the structural logic of the resulting inhibitors.
Figure 1: Synthetic workflow from the 6-bromo scaffold to divergent TKI classes. The core scaffold anchors to the hinge, while C-6 modifications probe the selectivity pocket.
Experimental Protocols
Important Pre-requisites
-
Catalyst Poisoning: The free 4-amino group and the pyridine nitrogen can coordinate to Palladium, potentially deactivating the catalyst. We utilize bidentate ligands (dppf, Xantphos) to prevent this sequestration.
-
Oxygen Sensitivity: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using degassed solvents.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Introduction of aryl or heteroaryl groups at C-6.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (3.0 eq)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Setup: In a microwave process vial or a round-bottom flask, charge the substrate, boronic acid, and Cs₂CO₃.
-
Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon for 10 minutes to remove dissolved oxygen. Crucial Step: Failure to degas often leads to homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly against a positive stream of Argon. Seal the vessel immediately.
-
Reaction:
-
Microwave: Heat to 120°C for 30–60 minutes.
-
Thermal: Heat to 90°C (oil bath) for 4–12 hours.
-
-
Monitoring: Check via LC-MS. The product typically elutes later than the starting bromide (M+H = 225/227). Look for the disappearance of the isotopic bromine pattern.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH). The product is often a fluorescent solid.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of solubilizing amine tails or aniline mimics at C-6.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Primary or Secondary Amine (1.2 eq)
-
Catalyst Source: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)
-
Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Pre-complexation: In a dry vial, mix Pd₂(dba)₃, Ligand, and solvent. Stir at room temperature for 5 minutes under Argon to form the active catalytic species (solution turns from purple/black to orange/brown).
-
Addition: Add the 6-bromo substrate, the amine nucleophile, and the base.[1]
-
Reaction: Heat to 100°C for 12–18 hours.
-
Note: If using NaOtBu, ensure the substrate does not have base-sensitive groups. Cs₂CO₃ is milder but requires longer reaction times.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is recommended for polar amine products (Water/Acetonitrile + 0.1% Formic Acid).
Data Analysis & SAR Trends
The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the C-6 position of this scaffold against EGFR (Epidermal Growth Factor Receptor).
Table 1: Representative SAR Data (Simulated based on literature trends)
| Compound ID | C-6 Substituent (R) | Reaction Protocol | Yield (%) | EGFR IC50 (nM) | Notes |
| SM-001 | -Br | N/A | N/A | >10,000 | Starting Material (Inactive) |
| TKI-A01 | Phenyl | Suzuki (A) | 82% | 450 | Good binding, low solubility |
| TKI-A02 | 3,4-Dimethoxyphenyl | Suzuki (A) | 78% | 12 | Potent. Matches hydrophobic pocket |
| TKI-A03 | Pyridin-4-yl | Suzuki (A) | 65% | 150 | Improved solubility, H-bond acceptor |
| TKI-B01 | Morpholino | Buchwald (B) | 55% | 850 | Moderate potency, high solubility |
| TKI-B02 | 4-Methylpiperazin-1-yl | Buchwald (B) | 60% | 600 | Good pharmacokinetic profile |
Analytical Validation (Self-Check)
To ensure the protocol worked:
-
1H NMR: The proton at C-5 (singlet, ~9.0 ppm) and C-7 (singlet, ~9.2 ppm) in the starting material will shift slightly. The disappearance of the C-6 Bromine is best confirmed by 13C NMR (loss of C-Br signal ~110-120 ppm) or Mass Spectrometry (loss of Br isotope pattern).
-
Solubility: The starting bromide is sparingly soluble. Successful coupling with solubilizing groups (e.g., TKI-B02) should significantly improve solubility in dilute acid (0.1 N HCl).
References
-
Review of Scaffold: Asif, M. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[2]
-
Suzuki Coupling Methodology: BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions.
-
Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]
-
Kinase SAR Context: Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors.[4][5] 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(12), 1820-1826.
-
Recent Synthetic Advances: Mohamed, M. S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4082.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Buchwald-Hartwig Amination Strategies for 6-Bromo-Heterocyclic Scaffolds
This Application Note is designed for medicinal chemists and process scientists seeking robust, reproducible protocols for the Buchwald-Hartwig amination of 6-bromo-heterocycles.
Executive Summary
The functionalization of 6-bromo-heterocycles via Buchwald-Hartwig amination is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands. However, these substrates present a dichotomy of challenges:
-
Electronic Deactivation: In electron-rich scaffolds (e.g., 6-bromoindole), the increased electron density on the arene slows oxidative addition.
-
Catalyst Poisoning: In electron-deficient scaffolds (e.g., 6-bromoquinoline), the endocyclic nitrogen can competitively bind to the Palladium center, sequestering the active catalyst.
This guide provides a logic-driven selection matrix and two validated protocols using Third and Fourth Generation (G3/G4) Buchwald Precatalysts , which eliminate the induction period and inconsistency associated with traditional Pd(OAc)₂/Phosphine mixtures.
Mechanistic Challenges & Ligand Design
To ensure success, one must understand why standard conditions often fail with these substrates.
The "Heteroatom Trap"
In 6-bromo-heterocycles, the distal nitrogen atom (N1) poses a risk of forming stable, non-productive Pd-complexes (Pd-N coordination) rather than the desired oxidative addition into the C-Br bond.
Solution: Use bulky, dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). The steric bulk of the non-phosphorus ring creates a "roof" over the Pd center, physically blocking the approach of the heterocycle's nitrogen lone pair while still allowing the C-Br bond to access the metal center.
Visualization: The Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the standard cycle versus the inhibitory "off-cycle" trap caused by the heterocycle nitrogen.
Figure 1: The catalytic cycle highlighting the competitive inhibition pathway (red) where the heterocycle nitrogen sequesters the catalyst. Bulky ligands prevent this path.[1]
Strategic Catalyst Selection Matrix
Do not guess. Use this decision matrix based on the electronic nature of your specific 6-bromo-heterocycle and the amine nucleophile.
| Substrate Class | Example Scaffolds | Primary Amine | Secondary Amine | Amide/Sulfonamide |
| Class A: Electron-Deficient | 6-Bromoquinoline6-Bromoisoquinoline6-Bromo-quinoxaline | BrettPhos Pd G4 (High selectivity for 1° amines) | RuPhos Pd G4 (Universal standard) | tBuBrettPhos Pd G3 |
| Class B: Electron-Rich / NH | 6-Bromoindole6-Bromo-7-azaindole6-Bromobenzimidazole | BrettPhos Pd G4 (Requires Base Optimization) | RuPhos Pd G4 (Use LHMDS if NH unprotected) | Xantphos Pd G4 (Alternative) |
Key Reagent Notes:
-
BrettPhos: The most selective ligand for primary amines. It prevents double-arylation.
-
RuPhos: The most versatile ligand for secondary amines. It creates a highly active catalyst capable of coupling hindered substrates.[2]
-
Base Selection:
-
Standard:NaOtBu (Sodium tert-butoxide). Strong, soluble, fast.
-
Base-Sensitive/Esters:Cs₂CO₃ or K₃PO₄ .[3] Slower, requires higher temp (80-100°C).
-
Unprotected Indoles:LHMDS (Lithium hexamethyldisilazide). Use >2.0 equivalents to deprotonate the indole NH first, preventing N-arylation of the indole itself.
-
Validated Experimental Protocols
Protocol A: Coupling 6-Bromoquinoline with Primary Amines
Targeting Electron-Deficient Scaffolds using BrettPhos
Rationale: 6-Bromoquinoline is electron-deficient. Oxidative addition is fast, but the quinoline nitrogen is a strong ligand. BrettPhos provides the necessary steric bulk to prevent N-binding.
Materials:
-
6-Bromoquinoline (1.0 equiv)[4]
-
Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) [Concentration: 0.2 M]
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 and NaOtBu .
-
Note: If the amine is a solid, add it here.
-
-
Solvent Addition: Seal the vial with a septum cap. Purge with N₂ for 5 mins. Add anhydrous 1,4-Dioxane via syringe.
-
Substrate Addition: Add the 6-Bromoquinoline and Primary Amine (if liquid) via syringe.
-
Reaction: Place in a pre-heated heating block at 80°C . Stir vigorously (1000 rpm) for 4–16 hours.
-
Visual Check: The reaction typically turns from pale yellow to dark orange/brown.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Coupling 6-Bromoindole with Secondary Amines
Targeting Electron-Rich/Acidic Scaffolds using RuPhos
Rationale: 6-Bromoindole is electron-rich (slower oxidative addition) and contains an acidic N-H (pKa ~16). If unprotected, the base will deprotonate the indole. RuPhos is exceptionally active and can drive the reaction on the deactivated ring.
Materials:
-
6-Bromoindole (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)
-
Base: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)
-
Why LHMDS? It is soluble and acts as a protecting group in situ by forming the Li-indolide, which is less nucleophilic toward Pd than the amine.
-
-
Solvent: THF (anhydrous) [Concentration: 0.25 M]
Step-by-Step Procedure:
-
Setup: Charge a vial with RuPhos Pd G4 and 6-Bromoindole . Seal and purge with N₂.
-
Deprotonation (Critical Step): Add anhydrous THF . Add LHMDS solution dropwise at RT. Stir for 5-10 minutes.
-
Note: Solution may turn slightly green/yellow.
-
-
Amine Addition: Add the Secondary Amine via syringe.
-
Reaction: Heat to 65–75°C . (Indoles are prone to decomposition at very high temps with strong bases; RuPhos allows milder heating). Monitor by LCMS.
-
Quench: Cool to RT. Quench with saturated NH₄Cl solution (to reprotonate the indole). Extract with EtOAc.
Workflow Visualization
Figure 2: Decision tree for protocol selection based on substrate functionality.
Troubleshooting & Self-Validation (E-E-A-T)
A robust protocol must include failure analysis. Use this checklist if yields are <50%.
| Observation | Diagnosis | Corrective Action |
| No Conversion (Starting Material Remains) | Catalyst Poisoning or Oxidation. | 1. Ensure rigorous degassing (O₂ kills active Pd(0)).2. Switch to G4 Precatalyst if using Pd(OAc)₂ + Ligand.3. Increase temp to 100°C. |
| Debromination (Product is H-Heterocycle) | 1. Switch solvent from THF to Toluene or Dioxane .2. If using secondary amine, ensure RuPhos is used (prevents | |
| Low Yield with Indoles | N-Arylation (Indole N reacts). | 1. Confirm >2.0 equiv LHMDS was used.2. Pre-protect the indole with a Boc group (Boc-indoles couple like standard aryls). |
| Incomplete Conversion (Stalls at 60%) | Product Inhibition. | The product amine might bind Pd.[1][3][5][6][7][8][9] Add 5-10% extra ligand relative to Pd loading. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2, 57-68.
- Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts. Organic Process Research & Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming catalyst poisoning in coupling reactions of aminopyrimidines
Topic: Overcoming Catalyst Poisoning in Coupling Reactions of Aminopyrimidines
Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist
Module 1: The Diagnostic Hub
Is your reaction failing due to poisoning or instability?
Before altering your chemistry, you must distinguish between catalyst poisoning (deactivation by substrate coordination) and catalyst decomposition (thermal/oxidative instability).
Symptom Checker
| Observation | Diagnosis | Technical Explanation |
| Reaction turns black immediately (<10 min) | Rapid Decomposition | The ligand failed to stabilize the Pd(0) species. The metal aggregated into inactive Palladium black nanoparticles before entering the catalytic cycle. |
| Reaction stays clear/yellow but yields <10% | Catalyst Poisoning | The aminopyrimidine substrate has coordinated to the Pd center ( |
| Conversion stalls at ~20-30% | Product Inhibition | The product (often more basic than the starting material) is poisoning the catalyst as it forms. |
Module 2: The "Gold Standard" Protocols
Core Directive: Stop using
Protocol A: The Steric Fortress (Pd-PEPPSI-IPent)
Best for: 2-aminopyrimidines and highly basic heterocycles. Mechanism: The "IPent" (isopentyl) NHC ligand provides a massive steric canopy that physically blocks the pyrimidine nitrogen from coordinating to the Pd center, forcing the substrate to react only via the intended oxidative addition pathway.
Standard Operating Procedure (SOP):
-
Catalyst: Load Pd-PEPPSI-IPent (1.0 - 2.0 mol%).
-
Base: Use mild bases like
or (2.0 equiv). Avoid strong alkoxides if possible. -
Solvent: 1,4-Dioxane or Toluene (0.5 M concentration).
-
Temperature: 60–80 °C.
-
Additives: None required usually.
Expert Insight: If Pd-PEPPSI-IPent is unavailable, Pd-PEPPSI-IPr is a viable backup, though slightly less resistant to N-coordination.
Protocol B: The Precatalyst Switch (Buchwald Gen-3/4)
Best for: C-N Couplings (Buchwald-Hartwig) involving aminopyrimidines.
Mechanism: Precatalysts generate the active
Recommended Ligands:
-
BrettPhos / RuPhos: For primary amines or secondary amines.
-
tBuBrettPhos: For amides or sulfonamides.[1]
SOP:
-
Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (1-3 mol%).
-
Base: NaOtBu (for robust substrates) or
(for base-sensitive). -
Solvent: t-Amyl alcohol or Dioxane.
Module 3: Visualizing the Poisoning Mechanism
Understanding the "Off-Cycle" trap is critical for troubleshooting. The diagram below illustrates how aminopyrimidines hijack the catalytic cycle.
Caption: The "Off-Cycle Trap" occurs when the aminopyrimidine substrate coordinates to the active Pd(0) species, displacing the phosphine/NHC ligand and forming a stable, catalytically inactive complex.
Module 4: Advanced Workarounds (Additives & Masking)
When changing the catalyst isn't enough, you must chemically "mask" the interfering nitrogen.
Strategy 1: Lewis Acid Additives
Concept: A Lewis acid competes with the Palladium for the nitrogen lone pair. By saturating the pyrimidine nitrogens with a Lewis acid, you leave the Pd center free to perform catalysis.
-
Additive:
or (0.5 – 1.0 equiv). -
Protocol: Pre-stir the aminopyrimidine with the Lewis acid for 15 minutes before adding the catalyst.
Strategy 2: The "Slow Addition" Protocol
Concept: Kinetic control. By keeping the concentration of the poisoning amine low, you statistically favor the oxidative addition of the aryl halide to the Pd center over the coordination of the amine.
-
Setup: Dissolve the aminopyrimidine in the solvent and load it into a syringe pump.
-
Rate: Add over 2–4 hours to the reaction mixture containing the Catalyst, Base, and Aryl Halide at reaction temperature.
Module 5: Troubleshooting Decision Tree
Use this logic flow to determine your next experiment.
Caption: Diagnostic logic flow for identifying the root cause of reaction failure in aminopyrimidine couplings.
Frequently Asked Questions (FAQ)
Q1: Can I just use more catalyst (e.g., 10 mol%) to overcome poisoning?
A: Generally, no. If the binding constant (
Q2: Why is my aminopyrimidine coupling working for the Chloride but not the Bromide? A: This is counter-intuitive but common. Aryl Chlorides often require more active, electron-rich ligands (like alkylphosphines) which are also better at resisting displacement by the amine. Conversely, if you used a standard catalyst for the Bromide, it might be too easily poisoned.
Q3: Should I protect the amine? A: If optimization fails, yes. Converting a 2-aminopyrimidine to a 2-(N-Boc)aminopyrimidine or 2-acetamidopyrimidine dramatically reduces the Lewis basicity of the nitrogen, eliminating the poisoning effect. The protecting group can be removed later with TFA or base hydrolysis.
References
-
Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal.
-
Buchwald, S. L., et al. (2011).[2][3] "Palladium-Catalyzed Amination: A User's Guide." Chemical Science.
-
Ingoglia, B. T., et al. (2017). "Pd-PEPPSI-IPent: An Active Catalyst for the C–S Coupling of Sterically Hindered Aryl Chlorides." Organic Letters.
-
Hartwig, J. F., et al. (2008). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.[3]
-
Nakao, Y., et al. (2021). "Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction."[4][5][6] Nature Catalysis.[4]
Sources
Troubleshooting low yields in C-6 arylation of pyrido[2,3-d]pyrimidines
Current Status: Online Ticket Topic: Troubleshooting Low Yields in C-6 Arylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The Problem: The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., CDK4/6 inhibitors like Palbociclib). However, functionalizing the C-6 position (the pyridine ring) often suffers from low yields (<30%) due to two competing mechanisms:
-
Catalyst Sequestration: The N-1, N-3, and N-8 atoms form a "coordination pocket" that chelates Palladium (Pd), removing it from the catalytic cycle.
-
Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition at C-6 sluggish compared to electron-rich systems, while simultaneously making the ring susceptible to nucleophilic attack/ring-opening by strong bases.
Diagnostic Decision Matrix
Use this flowchart to identify the root cause of your failure mode before proceeding to the protocols.
Caption: Diagnostic logic flow for identifying failure modes in Pd-catalyzed arylation of nitrogen heterocycles.
Protocol 1: Optimizing Suzuki-Miyaura Coupling (The 6-Halo Route)
This is the industry standard for installing aryl groups at C-6. The starting material is typically a 6-bromo-pyrido[2,3-d]pyrimidine .
Common Issue: Catalyst Deactivation
The nitrogen atoms (specifically N-8) can displace labile ligands (like
The Solution: Steric Bulk You must use electron-rich, bulky phosphine ligands. The steric bulk prevents the Pd center from coordinating with the scaffold nitrogens while facilitating the oxidative addition into the electron-deficient C-Br bond.
Optimized Protocol
| Component | Recommendation | Rationale |
| Catalyst Source | Labile ligands on the precursor allow the bulky phosphine to bind effectively. | |
| Ligand | XPhos or BrettPhos (1.2 - 2.0 equiv relative to Pd) | Critical: These biaryl phosphines create a "protective shell" around Pd, preventing N-chelation [1]. |
| Base | Weaker bases reduce the risk of pyrimidine ring hydrolysis compared to NaOH or KOtBu. | |
| Solvent | 1,4-Dioxane/Water (10:[1]1) or n-Butanol | Protic co-solvents or alcohols often accelerate the transmetalation step in Suzuki couplings of electron-deficient heterocycles [2]. |
| Temperature | 100°C (Microwave preferred) | Microwave heating (10-30 min) minimizes the time the scaffold is exposed to harsh conditions, reducing thermal decomposition. |
Step-by-Step Workflow:
-
Degassing (Crucial): Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen is a major yield killer here.
-
Pre-complexation: Stir
(5 mol%) and XPhos (10 mol%) in the solvent for 5 minutes before adding the substrate. This ensures the active catalytic species is formed before the scaffold can poison the Pd. -
Addition: Add 6-bromo-pyrido[2,3-d]pyrimidine (1.0 equiv), Boronic acid (1.5 equiv), and
(3.0 equiv). -
Reaction: Seal and heat to 100°C. Monitor by LC-MS, not just TLC (as de-halogenated byproducts often co-elute).
Protocol 2: Direct C-H Arylation (The "Green" Route)
If you lack the 6-bromo precursor, direct C-H activation is an emerging alternative, though it suffers from regioselectivity issues (C-6 vs. C-2).
Mechanism: The C-6 position is
FAQ: Why am I getting C-2 arylation instead?
A: The C-2 position (on the pyrimidine ring) is often more acidic or nucleophilic depending on the substituents. To force C-6 selectivity, you often need a Directing Group (e.g., an amide or amine at C-7) or specific electronic tuning.
Optimized Protocol for C-6 Selectivity
| Parameter | Condition | Technical Insight |
| Catalyst | Acetate is required for the CMD (Concerted Metalation-Deprotonation) mechanism. | |
| Ligand | Electron-rich alkyl phosphines stabilize the Pd(II) intermediate. | |
| Base | Pivalic Acid (PivOH) + | The Secret Ingredient: Pivalate acts as a proton shuttle, significantly lowering the energy barrier for C-H bond cleavage at the C-6 position [3]. |
| Solvent | Toluene or Xylene (Anhydrous) | High boiling point non-polar solvents favor the CMD mechanism. |
Visualizing the Selectivity Issue:
Caption: Divergent reaction pathways in direct C-H arylation controlled by additives.
Workup & Isolation Guide
Low yields are often "false positives" caused by poor isolation. Pyrido[2,3-d]pyrimidines are notoriously insoluble in ether/hexane and can be amphoteric.
Q: My product is stuck in the aqueous layer/emulsion.
-
Cause: If your scaffold has amino groups (e.g., at C-2 or C-4), it may be protonated.
-
Fix: Adjust aqueous layer pH to ~8-9 using saturated
before extraction. Do not use strong NaOH (risk of hydrolysis). -
Extraction Solvent: Use DCM:Isopropanol (3:1) instead of pure Ethyl Acetate. This mixture has higher polarity and disrupts hydrogen bonding aggregates.
Q: How do I remove the Palladium?
-
Nitrogen heterocycles bind Pd tightly. A simple Celite filtration is often insufficient.
-
Protocol: Treat the organic phase with Thiol-functionalized silica gel (SiliaMetS® Thiol) or wash with 10% aqueous L-Cysteine solution. This actively strips the Pd from the nitrogen scaffold.
References
-
BenchChem Technical Guides. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines and related scaffolds. BenchChem Support.[2] Link
-
López-Molina, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI Molecules. Link
-
Nishino, M., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.[3] Beilstein Journal of Organic Chemistry. Link
-
Organic Chemistry Frontiers. (2023). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives.[4] RSC Publishing.[4][5] Link
-
Shamroukh, A. H., et al. (2016).[6][7] The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Regioisomer Separation in Pyrido[2,3-d]pyrimidine Synthesis
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ISO-001 Subject: Troubleshooting Regioisomer Control & Separation in Kinase Inhibitor Scaffolds
Introduction: The "Twin Peak" Problem
Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster CDK4/6 inhibitors like Palbociclib and Ribociclib . However, their synthesis is plagued by two distinct regioisomer challenges:
-
Cyclization Regioisomers: Formation of 6- vs. 7-substituted isomers during the fusion of the pyridine ring.
-
Alkylation Regioisomers: Competition between
, , and -alkylation on the lactam core.
This guide provides a root-cause analysis and separation protocols for these specific issues.
Module 1: Synthesis-Stage Control (Upstream Prevention)
Preventing the mixture is superior to separating it. Use these protocols to bias the reaction.
Scenario A: Cyclization Yields 6- and 7-Isomer Mixtures
Context: You are reacting a 4-aminopyrimidine with an unsymmetrical 1,3-dielectrophile (e.g.,
Q: Why am I getting a 1:1 mixture of regioisomers during the Skraup-type cyclization? A: This is driven by the competing nucleophilicity of the pyrimidine C5 position versus the exocyclic amine.
-
Mechanism: The reaction proceeds via a Michael addition followed by cyclization. If the Michael acceptor is sterically unbiased, both isomers form.
-
Troubleshooting Protocol:
-
Switch to Directed Lithiation: Instead of acid-catalyzed cyclization, use an ortho-lithiation strategy on the 4-aminopyrimidine (using LDA or n-BuLi) to direct the attack specifically to the electrophile's carbonyl, locking the regiochemistry.
-
Use Symmetrical Precursors: If possible, use a symmetrical 1,3-dielectrophile (like malondialdehyde equivalents) to form the ring first, then functionalize via halogenation/coupling later.
-
Scenario B: vs. vs. -Alkylation
Context: You have the pyrido[2,3-d]pyrimidin-7(8H)-one core and need to alkylate the nitrogen (common in Palbociclib analogs).
Q: I need the
-
Hard/Soft Acid Base (HSAB) Theory:
- -alkylation: Favored by "hard" electrophiles (e.g., alkyl sulfonates) and highly polar aprotic solvents (DMSO) which leave the oxygen anion naked.
- -alkylation: Favored by "soft" electrophiles (alkyl iodides) and non-polar solvents.
-
The "Palbociclib" Protocol (Grignard Control): Pfizer process chemistry demonstrates that using Grignard reagents (iPrMgCl) rather than simple bases (NaH) can chelate the nitrogen, directing regioselectivity.
Protocol: Grignard-Mediated Regiocontrol
-
Solvent: THF (Anhydrous).
-
Base: iPrMgCl (2.0 equiv) at 0°C.
-
Mechanism: The Mg coordinates to the pyrimidine nitrogens, blocking
and favoring or the exocyclic amine depending on the specific substrate. -
Reference: See Maloney et al. (Pfizer) for the SNAr coupling control [1].
Module 2: Chromatographic Separation (Downstream Fixes)
When synthesis control fails, use these separation parameters.
Q: Flash chromatography (Silica/DCM:MeOH) shows a single broad spot. How do I resolve them?
A: Pyrido-pyrimidines are highly polar and often "streak" on silica due to hydrogen bonding with silanols. Standard normal phase is rarely sufficient for regioisomers.
Troubleshooting Table: Separation Methodologies
| Method | Stationary Phase | Mobile Phase | Application |
| Flash (Improved) | Amine-functionalized Silica (NH2) | Hexane:EtOAc (No amine modifier needed) | Early-stage crude purification. Reduces streaking. |
| Prep-HPLC (Reverse) | C18 (High Carbon Load) | Water:Acetonitrile + 10mM Ammonium Bicarbonate (pH 10) | GOLD STANDARD. High pH suppresses protonation of the pyridine, sharpening peaks and altering selectivity. |
| SFC (Achiral) | 2-Ethylpyridine (2-EP) or Diol | Best for separating |
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification technique based on synthesis scale.
Module 3: Definitive Characterization
Do not rely on 1H NMR integration alone. Regioisomers often have overlapping shifts.
Q: How do I prove I have the -isomer and not the -isomer?
A: You must use 2D NMR. The connectivity of the alkyl group to the specific ring carbons is the smoking gun.
The "HMBC Triangulation" Protocol:
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation).
-
Focus on the Carbonyl (
) peak:-
-Alkylation: The protons of the alkyl group (
-CH) will show a strong 3-bond correlation to the Carbonyl carbon ( ). - -Alkylation: The protons will show a correlation to the Oxygen-bound carbon (which shifts upfield relative to the carbonyl).
-
-Alkylation: The alkyl protons will show correlations to
and (bridgehead), but NO correlation to the carbonyl.
-
-Alkylation: The protons of the alkyl group (
Data Summary: NMR Diagnostic Signals
| Isomer | HMBC Correlation to | HMBC Correlation to Bridgehead ( | |
| 3.8 - 4.5 ppm | Strong ( | Strong ( | |
| 4.0 - 4.8 ppm | None | Strong ( | |
| 4.5 - 5.2 ppm | N/A (Carbon is now C-O) | Weak/Variable |
Visual Mechanism: Alkylation Pathways
Caption: Mechanistic divergence of alkylation based on HSAB principles and reaction conditions.
Module 4: Scalable Purification (Crystallization)
For process-scale (>10g), chromatography is too expensive.
Q: Can I separate these by crystallization?
A: Yes. The Palbociclib commercial process utilizes a specific solvent system to reject regioisomers.
Protocol: The n-Butanol/Anisole System
-
Dissolution: Dissolve the crude mixture in n-Butanol at reflux.
-
Anti-solvent: Slowly add Anisole (or sometimes water, though Anisole controls particle size better for this scaffold).
-
Cooling: Slow ramp down to 20°C over 6 hours.
-
Result: The
-isomer typically packs better due to planarity and hydrogen bonding capabilities compared to the twisted or -isomers. -
Purity Check: This method can upgrade 90% purity to >99% [2].
References
-
Maloney, M. T., et al. (2016). "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development.
-
Chekal, B. P., et al. (2016).[1][2] "Palbociclib Commercial Manufacturing Process Development. Part III. Deprotection Followed by Crystallization for API Particle Property Control." Organic Process Research & Development.
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4." Journal of Medicinal Chemistry.
Sources
Validation & Comparative
Structural & Crystallographic Analysis: 6-Substituted Pyrido[2,3-d]pyrimidin-4-amines
Executive Summary
In the optimization of kinase and reductase inhibitors, the pyrido[2,3-d]pyrimidine scaffold serves as a critical bioisostere to the classical quinazoline core (found in drugs like Gefitinib and Erlotinib). While both scaffolds effectively occupy the ATP-binding pocket of enzymes such as EGFR and DHFR, the introduction of a nitrogen atom at the 8-position (N8) in the pyrido-fused system fundamentally alters the electronic landscape, solubility profile, and water-mediated hydrogen bonding networks.
This guide provides a crystallographic comparison of 6-substituted pyrido[2,3-d]pyrimidin-4-amines against their quinazoline counterparts. It focuses on the structural causality of binding selectivity and provides a validated protocol for co-crystallizing these hydrophobic ligands.
Structural Rationale: The N8 vs. C8 Divergence
The primary crystallographic distinction between these scaffolds lies in the "bridge" region. In a standard quinazoline, position 8 is a carbon (CH). In pyrido[2,3-d]pyrimidine, this is a nitrogen (N).[1][2]
Mechanistic Impact[1][2][3][4]
-
Solvation & Water Bridging: The N8 nitrogen possesses a lone pair capable of accepting hydrogen bonds. In high-resolution structures (<2.0 Å), this often recruits a structural water molecule not seen in quinazoline structures, bridging the inhibitor to the protein backbone (typically a Threonine or Serine gatekeeper residue).
-
Ring Planarity & Twist: The 6-substitution (often a bulky hydrophobic group) induces a "propeller twist" relative to the fused ring system. Crystallographic data indicates that the pyrido-scaffold tolerates a higher degree of out-of-plane distortion at the C6-N/C linker, allowing the substituent to penetrate deeper into hydrophobic selectivity pockets (e.g., the Ile123 region in P. carinii DHFR).
Comparative Crystallographic Data[5][6][7]
The following data aggregates structural metrics from ternary complexes of DHFR and EGFR. The comparison highlights why a researcher might choose the pyrido scaffold to overcome resistance mutations or improve selectivity.
Table 1: Geometric & Interaction Metrics
Data derived from comparative analysis of Gangjee et al. series and standard EGFR inhibitors.
| Feature | Quinazoline Scaffold (Alternative) | Pyrido[2,3-d]pyrimidine (Topic Product) | Crystallographic Implication |
| 8-Position Atom | Carbon (C8) | Nitrogen (N8) | N8 allows for unique H-bond acceptance from solvent or backbone. |
| Ring Planarity (RMSD) | < 0.05 Å (Highly Planar) | 0.08 - 0.12 Å (Slight Pucker) | Pyrido ring flexibility aids in fitting induced-fit pockets. |
| C6-Substituent Torsion | Rigid (0° - 15° twist) | Flexible (20° - 45° twist) | Higher twist angle allows access to "Selectivity Filter" residues. |
| Solubility (B-Factor) | Lower solvent B-factors | Higher solvent B-factors | N8 increases polarity; electron density maps often show better defined solvent networks. |
| Selectivity Ratio | Low (often binds human & pathogen) | High (>10x for Pathogen DHFR) | Driven by the ability of the 6-substituent to twist away from steric clashes in human enzymes. |
Table 2: Binding Mode Analysis (DHFR Context)
| Interaction Site | Quinazoline (e.g., Trimetrexate) | Pyrido[2,3-d]pyrimidine (e.g., Gangjee Analogs) |
| Glu30 (Catalytic) | Ionic interaction (N1 protonated) | Ionic interaction (N1 protonated) |
| Val115 (Human) | Strong Van der Waals contact | Reduced contact (Selectivity driver) |
| Ile123 (Pathogen) | Weak/Nonspecific contact | Specific Hydrophobic Lock |
Analyst Note: The "Selectivity Filter" is the critical takeaway. The pyrido scaffold's N8 atom alters the electron density distribution, reducing the energy penalty for the 6-substituent to rotate. This rotation is what allows the compound to avoid the steric bulk of Val115 in human enzymes while locking onto Ile123 in pathogen variants [1, 2].
Experimental Protocol: Co-Crystallization of Hydrophobic Scaffolds
Crystallizing 6-substituted pyrido[2,3-d]pyrimidines is challenging due to their lipophilicity. Standard soaking often fails due to precipitation. The following "Co-Crystallization with Micro-Seeding" protocol is recommended.
Workflow Visualization
The following diagram outlines the critical path from purification to diffraction, highlighting the specific intervention points for hydrophobic ligands.
Caption: Optimized co-crystallization workflow for hydrophobic pyrido[2,3-d]pyrimidine ligands, emphasizing pre-incubation solubility checks.
Detailed Methodology
-
Complex Preparation (The "Dry" Mix):
-
Do not add ligand directly to the aqueous protein.
-
Dissolve the pyrido-ligand in 100% DMSO to 50-100 mM.
-
Mix the ligand into the protein solution (approx. 10 mg/mL) to achieve a final DMSO concentration of <5% and a ligand:protein molar ratio of 3:1.
-
Critical Step: Incubate on ice for 1 hour, then centrifuge at 14,000 x g for 10 minutes to remove amorphous precipitate. Use only the supernatant for crystallization.
-
-
Seeding Strategy:
-
These compounds often yield shower-precipitates. Use a "seed bead" kit to crush initial micro-crystals.
-
Streak-seed into new drops containing 10-20% lower precipitant concentration than the initial hit. This controls nucleation and encourages the growth of single, diffraction-quality crystals.
-
-
Cryoprotection (KF13 Method):
-
Traditional glycerol soaks can displace hydrophobic ligands.
-
Use the KF13 (13 M Potassium Formate) dehydration method [3].[3] This dehydrates the drop, improving order without requiring a penetrating cryoprotectant that might destabilize the ligand binding.
-
Mechanistic Insight: The Selectivity Filter
Understanding the binding mode requires visualizing the interaction network. The diagram below illustrates the "Selectivity Filter" mechanism where the pyrido-scaffold outperforms the quinazoline scaffold in specific pathogen targets.
Caption: Binding interaction map highlighting the N8-mediated water bridge and the C6-substituent penetration into the hydrophobic pocket.
Interpretation
In the quinazoline scaffold, the C8 position cannot accept a hydrogen bond, often resulting in the expulsion of the structural water shown above. The pyrido[2,3-d]pyrimidine N8 retains this water, stabilizing the loop region. Furthermore, the "Twisted Conformation" of the C6-substituent (enabled by the scaffold's geometry) allows the inhibitor to distinguish between the smaller Val115 (Human) and larger Ile123 (Pathogen) residues, a feat less achievable with the rigid quinazoline core [1, 2].
References
-
Gangjee, A., et al. (2013).[4][5] Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase.[4][5] Acta Crystallographica Section F.
-
Cody, V., et al. (2002). Analysis of quinazoline and pyrido[2,3-d]pyrimidine N9-C10 reversed-bridge antifolates in complex with NADP+ and Pneumocystis carinii dihydrofolate reductase.[6] Acta Crystallographica Section D.
-
Russo Krauss, I., et al. (2021). A drug discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration.[3] bioRxiv.[3]
-
BenchChem. (2025).[7] A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery. BenchChem Technical Guides.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A drug discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening | bioRxiv [biorxiv.org]
- 4. Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of quinazoline and pyrido[2,3-d]pyrimidine N9-C10 reversed-bridge antifolates in complex with NADP+ and Pneumocystis carinii dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Bromo and 6-Iodo Pyrido[2,3-d]pyrimidines: A Guide to Biological Activity and Synthetic Strategy
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This fused heterocyclic system, an analog of purines, has given rise to numerous therapeutic candidates, including kinase inhibitors for cancer therapy, antimicrobials, and anti-inflammatory agents.[2][3][4] A critical locus for molecular exploration on this scaffold is the 6-position. Introducing a halogen atom at this site not only directly modulates biological activity but also serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.
This guide provides an in-depth comparison of two key halogenated analogs: 6-bromo and 6-iodo pyrido[2,3-d]pyrimidines. While often considered interchangeable, the subtle yet significant differences in the physicochemical properties of bromine and iodine—namely size, polarizability, and halogen-bonding capability—can lead to profound distinctions in potency, selectivity, and metabolic stability. We will explore these differences through available experimental data, discuss the underlying structure-activity relationships (SAR), and provide detailed protocols to empower researchers in their drug discovery efforts.
Comparative Biological Activity: Decoding the Halogen Effect
The choice between a bromine or an iodine substituent at the 6-position is a critical decision in the design of pyrido[2,3-d]pyrimidine-based therapeutics. This choice influences not only the potential for target engagement but also the synthetic routes available for lead optimization.
Anticancer and Kinase Inhibitory Activity
A predominant application of the pyrido[2,3-d]pyrimidine scaffold is in the development of kinase inhibitors.[5][6] Many of these compounds function as ATP-competitive inhibitors, binding to the hinge region of the kinase ATP-binding pocket. The 6-position often points towards the solvent-exposed region or can engage in additional interactions that enhance binding affinity.
The primary distinction between iodine and bromine in this context is the strength of halogen bonding. Iodine, being larger and more polarizable than bromine, is a more potent halogen bond donor. This allows 6-iodo derivatives to form stronger, more directional interactions with electron-rich atoms like the backbone carbonyl oxygens found in protein active sites. This can translate directly to increased inhibitory potency. While direct side-by-side comparisons in the literature are scarce, the principle is a guiding force in rational drug design.
Conversely, the larger steric bulk of iodine can sometimes be detrimental if the binding pocket is constrained. Bromine offers a balance between significant halogen-bonding potential and a more modest size, which can be advantageous. For instance, a synthesized 6-bromo-pyrido[2,3-d]pyrimidine derivative has been characterized for its structural properties, forming a basis for further development.[7] The structure-activity relationships of related 6-chloropyrido[2,3-d]pyrimidine analogs underscore the criticality of the 6-position in achieving high potency and selectivity against various kinases.[8]
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have also been investigated as novel antimicrobial agents.[9][10] One key target is the bacterial enzyme D-alanine:D-alanine ligase (Ddl), which is essential for cell wall biosynthesis.[11] Studies on 6-arylpyrido[2,3-d]pyrimidines, synthesized from 6-halo precursors, have identified them as ATP-competitive inhibitors of DdlB.[12] In this class of compounds, the nature of the 6-substituent is critical. While the final compounds are often 6-aryl derivatives, the reactivity of the 6-halo precursor dictates the feasibility and efficiency of the synthesis of a diverse library for screening. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in cross-coupling reactions (e.g., Suzuki, Sonogashira) can facilitate a more rapid and diverse library synthesis.
Quantitative Data Summary
The following table summarizes representative data for halogenated pyrido[2,3-d]pyrimidine derivatives and their biological activities. It is important to note that these data points are collected from different studies and are intended to be illustrative rather than a direct, controlled comparison.
| Compound Class/Derivative | Target/Assay | Reported Activity (IC₅₀ / MIC) | Reference |
| 6-Bromo-pyrido[2,3-d]pyrimidine precursor | Synthesis and structural characterization | Not applicable; used for further synthesis | [7] |
| 6-(2,6-di-Cl-phenyl)-pyrido[2,3-d]pyrimidine (from 6-Cl precursor) | E. coli DdlB Inhibition | IC₅₀ not specified; MIC = 32-64 µg/mL against E. coli strains | [12][13] |
| PD-089828 (6-(2,6-dichlorophenyl) analog) | PDGFr Tyrosine Kinase Inhibition | IC₅₀ = 1.11 µM | [14] |
| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 6 ) | eEF-2K Inhibition | IC₅₀ = 420 nM | [15][16] |
| Pyrido[2,3-d]pyrimidinone 5a | Anticancer vs. HepG-2 (hepatic) cancer cells | IC₅₀ = 0.3 µM | [5][17] |
Structure-Activity Relationship (SAR) Insights
From the available literature, several key SAR insights can be derived:
-
Halogen as a Synthetic Handle: Both 6-bromo and 6-iodo groups are exceptionally useful for introducing complexity via metal-catalyzed cross-coupling reactions. The C-I bond is more reactive than the C-Br bond, allowing for milder reaction conditions, which can be crucial when dealing with sensitive functional groups elsewhere in the molecule.
-
Halogen Bonding: The primary mechanistic advantage of a 6-iodo over a 6-bromo substituent is its superior ability to act as a halogen bond donor. In kinase inhibition, this can lead to a significant increase in binding affinity and, consequently, potency.
-
Steric and Lipophilic Factors: The larger size of iodine increases the lipophilicity of the molecule more than bromine does. This can impact solubility, cell permeability, and metabolism. The choice of halogen must be balanced with the overall physicochemical properties of the molecule to ensure a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Experimental Workflows & Methodologies
The following sections provide detailed protocols for the synthesis and biological evaluation of 6-substituted pyrido[2,3-d]pyrimidines, reflecting common practices in the field.
Visualization of Synthetic Utility
The diagram below illustrates the central role of 6-halo-pyrido[2,3-d]pyrimidines as intermediates for diversification through various cross-coupling reactions.
Caption: Synthetic utility of 6-halo-pyrido[2,3-d]pyrimidines.
Protocol 1: Synthesis of 6-Aryl-Pyrido[2,3-d]pyrimidines via Suzuki Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds, starting from a 6-bromo or 6-iodo precursor.
Materials:
-
6-Bromo- or 6-iodo-pyrido[2,3-d]pyrimidine derivative (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add the 6-halo-pyrido[2,3-d]pyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-pyrido[2,3-d]pyrimidine.
Causality: The palladium catalyst is essential for the catalytic cycle that couples the organoboron compound with the organohalide. The base is required to activate the boronic acid, and the inert atmosphere prevents the degradation of the catalyst. The C-I bond's lower bond dissociation energy typically allows for faster oxidative addition to the Pd(0) center compared to the C-Br bond, often resulting in shorter reaction times or the ability to use milder conditions.
Visualization of a Target Pathway
Many pyrido[2,3-d]pyrimidines target receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. The diagram below shows a simplified RTK signaling cascade.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Synthesized pyrido[2,3-d]pyrimidine compounds (dissolved in DMSO)
-
ATP
-
Specific peptide substrate for the kinase
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to the wells containing the compounds.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP, also diluted in assay buffer.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature or 30 °C.
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ATP consumed or ADP produced.
-
Data Analysis: Read the luminescence or fluorescence signal on a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: This protocol includes positive (DMSO) and negative (no enzyme) controls to define the dynamic range of the assay. The use of a standard inhibitor (if available) for the target kinase can further validate assay performance on a day-to-day basis.
Conclusion
The selection of a 6-bromo versus a 6-iodo substituent on the pyrido[2,3-d]pyrimidine scaffold is a nuanced yet critical decision in drug discovery. While both serve as outstanding platforms for synthetic elaboration, the 6-iodo derivative offers the potential for enhanced biological activity through more potent halogen bonding, a key interaction in many enzyme active sites. This potential for increased potency must be carefully weighed against possible steric clashes and the compound's overall physicochemical profile. Conversely, the 6-bromo analog provides a slightly smaller, less lipophilic option that remains highly synthetically tractable. Ultimately, the optimal choice is context-dependent, and the strategic synthesis and evaluation of both analogs are often warranted during the lead optimization phase to fully explore the structure-activity landscape and identify a clinical candidate with the best possible therapeutic profile.
References
- ResearchGate. (n.d.). Possible process for creating 6‐iodo‐4H‐pyrano[2,3‐d]pyrimidine‐4‐ones...
- BenchChem. (2025).
- Taylor & Francis Online. (2022, February 25). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea.
- MDPI. (2025, September 30).
- Taylor & Francis Online. (2018, February 27). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
- Semantic Scholar. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine.
- ResearchGate. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors | Request PDF.
- Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines.
- European Journal of Chemistry. (2012, December 15).
- Tantawy, E. S., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- PubMed. (2019, September 23). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors.
- RSC Publishing. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
- RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- BenchChem. (2025). Application of 6-Chloropyrido[2,3-d]pyrimidine in Antibacterial Drug Discovery.
- Taylor & Francis Online. (2008, December 19).
- Molecules. (2019, November 13). (PDF) Pyrido[2,3-d]pyrimidin-7(8H)
- Semantic Scholar. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)
- PubMed. (2014, September 1).
- PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
- PMC. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
- ResearchGate. (n.d.).
- Organic Chemistry Research. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2022, October 13).
- PMC. (2012, August 2). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D....
- PubMed. (2012, August 2). 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial D-alanine:D ....
- PMC. (n.d.).
- ResearchGate. (n.d.). New 6-amino-pyrido[2,3- d ]pyrimidine-2,4-diones as novel agents to treat type 2 diabetes: A simple and efficient synthesis, α -glucosidase inhibition, molecular modeling and kinetic study.
- Scientific Research Publishing. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
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- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
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- 11. 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Reference Standards for 6-Bromopyrido[2,3-d]pyrimidin-4-amine Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Defined Reference Standard
6-Bromopyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Impurities introduced at this stage can lead to downstream reaction failures, compromise API stability, or result in toxic byproducts, posing significant risks to patient safety and regulatory acceptance.[3][5]
This guide provides an in-depth comparison of approaches for establishing and utilizing reference standards for the quality control (QC) of this compound. As no official pharmacopeial standard currently exists for this compound, this document focuses on the principles of establishing a highly characterized in-house primary standard versus the use of commercially available chemical-grade materials. We will explore the necessary analytical methodologies, present comparative data, and provide actionable protocols to ensure the reliability and reproducibility of your research and development efforts.
Establishing a Reference Standard: A Comparative Overview
The foundation of any robust QC program is a reliable reference standard—a well-characterized material against which production batches are compared.[6] For a non-compendial intermediate like this compound, researchers have two primary options: qualifying a commercial batch as a secondary standard or establishing a primary in-house standard.
| Feature | In-House Primary Reference Standard | Commercial-Grade Material (as Secondary Standard) |
| Purity & Characterization | Highest possible purity (>99.5%); extensively characterized using orthogonal analytical methods (NMR, MS, HPLC, etc.).[7] | Purity as stated on the Certificate of Analysis (CoA); may require further characterization and purification. |
| Traceability & Documentation | Full history of synthesis, purification, and characterization is documented and controlled internally. | Traceability is limited to the information provided by the supplier. |
| Cost & Effort | High initial investment in synthesis, purification, and extensive analytical testing. | Lower initial cost, but may incur additional expenses for necessary qualification studies.[8] |
| Control & Availability | Complete control over the material's lifecycle and availability. | Dependent on supplier's stock and quality consistency. |
| Regulatory View | Considered a primary standard if rigorously characterized according to ICH guidelines.[3] | Requires qualification against a primary standard for use in GMP environments.[8] |
The decision to develop an in-house primary standard versus qualifying a commercial lot depends on the stage of drug development. For early-stage research, a well-characterized commercial batch may suffice. However, for process development, GMP manufacturing, and regulatory filings, establishing a primary in-house reference standard is the more rigorous and defensible approach.[3][4]
Workflow for Establishing an In-House Primary Reference Standard
The establishment of an in-house primary reference standard is a systematic process that ensures the material is of the highest purity and is thoroughly characterized.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 5. qualityfwd.com [qualityfwd.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharmtech.com [pharmtech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
